

Octanoylcarnitine Levels: A Comparative Analysis Across Patient Populations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octanoylcarnitine

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This guide provides a comparative overview of **octanoylcarnitine** levels in various patient populations, supported by experimental data and detailed methodologies. **Octanoylcarnitine** (C8), a medium-chain acylcarnitine, is a key intermediate in fatty acid β -oxidation. Its circulating levels can serve as a critical biomarker for inborn errors of metabolism and may also be indicative of mitochondrial dysfunction in other complex diseases.

Quantitative Data Summary

The following table summarizes reported **octanoylcarnitine** concentrations in different patient populations. These values, predominantly measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlight significant variations between healthy individuals and those with specific health conditions.

Patient Population	Sample Type	Octanoylcarnitine Concentration (μmol/L)	Reference(s)
Healthy Newborns	Dried Blood Spot	≤ 0.22	[1]
Dried Blood Spot	Group A: < 0.05	[2]	
Dried Blood Spot	Group B: 0.05 - 0.25	[2]	
Newborns with MCAD Deficiency	Dried Blood Spot	Median: 8.4 (Range: 3.1 - 28.3)	[1]
Dried Blood Spot	Median: 1.57 (Range: 0.33 - 4.4) in older infants (8 days - 7 years)	[1]	
Healthy Adults	Plasma	A study of 958 adults undergoing coronary angiography reported a median of 49.2 ng/mL (~0.17 μmol/L) for the entire cohort.	[3]
Coronary Artery Disease (CAD) Patients	Serum	Median: 49.2 ng/mL (~0.17 μmol/L) in a cohort of 958 patients undergoing coronary angiography. Patients with acute coronary syndrome had significantly lower median C8 levels compared to those with chronic coronary syndrome.	[3]
Plasma	Pre-operative (no complications): 14.2	[4]	

	nmol/L (0.0142 μmol/L)	
Plasma	Pre-operative (with complications): 21.1 nmol/L (0.0211 μmol/L)	[4]
Plasma	Post-operative Day 1 (no complications): 22.8 nmol/L (0.0228 μmol/L)	[4]
Plasma	Post-operative Day 1 (with complications): 34.4 nmol/L (0.0344 μmol/L)	[4]
Septic Shock Patients	Serum/Plasma	Levels are generally elevated, particularly in non-survivors. However, specific concentration ranges are not consistently reported and may be influenced by treatments like L-carnitine supplementation. [5]

Experimental Protocols

The quantification of **octanoylcarnitine** is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods described for plasma/serum and dried blood spots (DBS).

Sample Preparation

For Plasma/Serum Samples:

- Aliquoting: Transfer a small volume (e.g., 10-50 μL) of plasma or serum into a microcentrifuge tube.
- Protein Precipitation: Add a threefold volume of cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-**octanoylcarnitine**).
- Vortexing: Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.
- Centrifugation: Centrifuge the sample at high speed (e.g., $>10,000 \times g$) for approximately 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate for analysis.

For Dried Blood Spot (DBS) Samples:

- Punching: Punch a small disc (e.g., 3 mm) from the dried blood spot into a well of a 96-well filter plate.
- Extraction: Add a precise volume (e.g., 100 μL) of a methanol-based extraction solution containing internal standards to each well.
- Elution: Agitate the plate for a set period (e.g., 30 minutes) to ensure complete elution of the acylcarnitines from the filter paper.
- Derivatization (Optional but common for DBS):
 - Transfer the eluate to a new plate and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a solution of acidic butanol (e.g., 3N HCl in n-butanol) and incubate at an elevated temperature (e.g., 65°C) to form butyl esters. This step improves chromatographic and mass spectrometric properties.
 - Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase for injection.

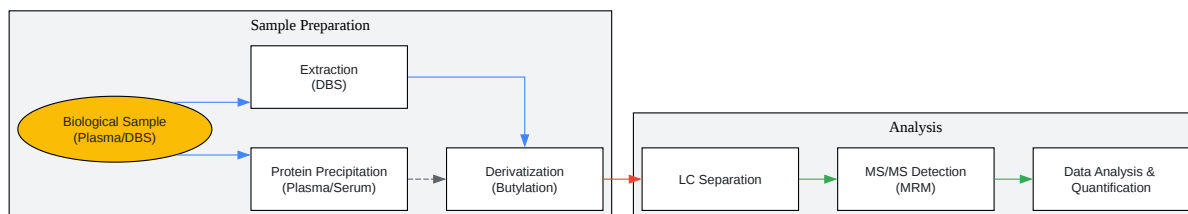
LC-MS/MS Analysis

- Instrumentation: A tandem mass spectrometer (typically a triple quadrupole) equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Chromatographic Separation:
 - Column: A C8 or C18 reversed-phase column is commonly used for plasma/serum extracts. For butylated extracts from DBS, a similar column is suitable.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of a modifier like formic acid, is typically employed to separate the acylcarnitines.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+) is used.
 - Scan Mode: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. A precursor ion scan for the common fragment ion of acylcarnitines (m/z 85) can be used for profiling.
 - MRM Transitions: Specific precursor-to-product ion transitions are monitored for **octanoylcarnitine** and its internal standard. For the native C8-carnitine butyl ester, this would be m/z 344.3 \rightarrow 85.0.

Data Analysis

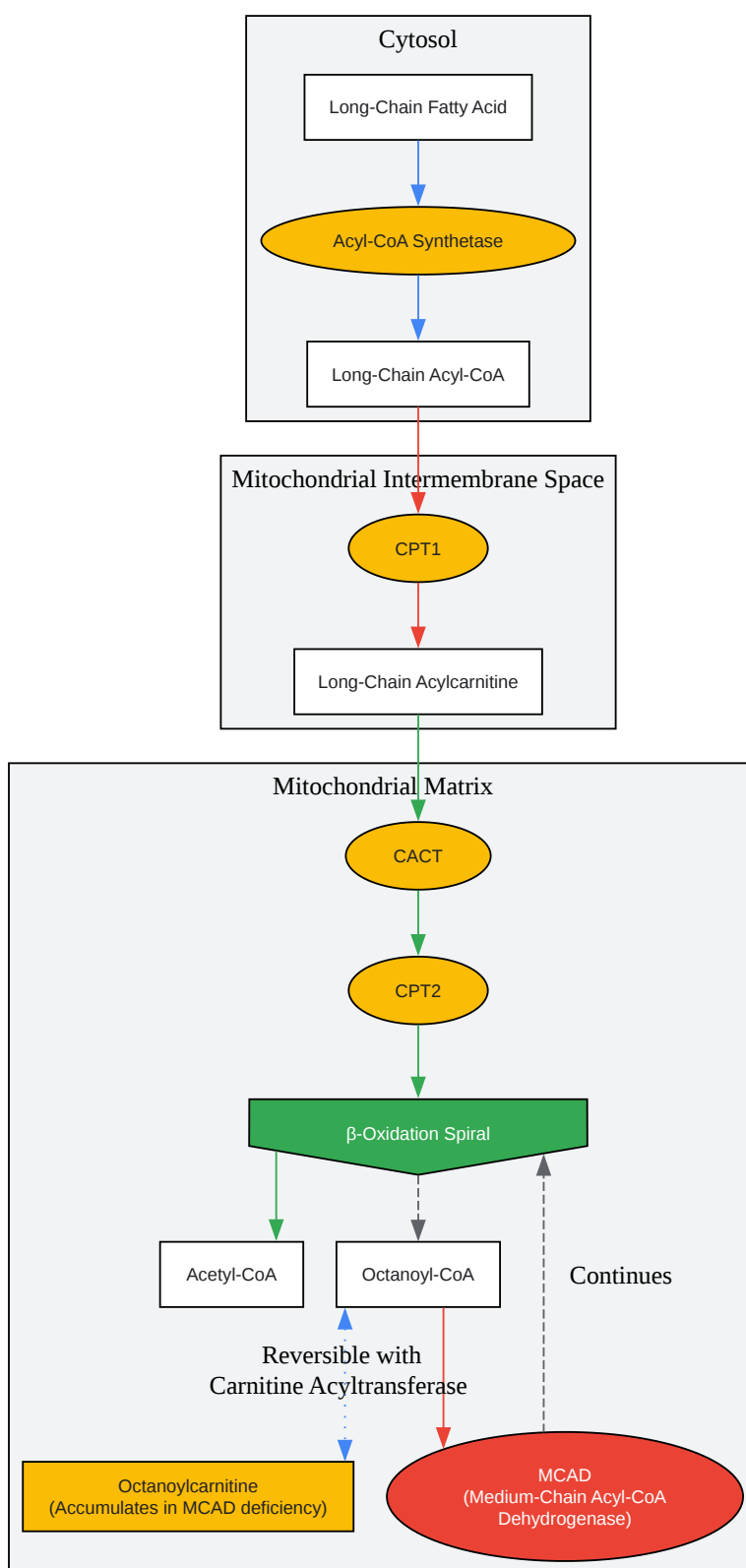
- Quantification: The concentration of **octanoylcarnitine** in the sample is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analyte.

Mandatory Visualizations



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Caption: Generalized workflow for **octanoylcarnitine** analysis.



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Caption: Simplified fatty acid β -oxidation pathway.

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- To cite this document: BenchChem. [Octanoylcarnitine Levels: A Comparative Analysis Across Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202733#comparing-octanoylcarnitine-levels-in-different-patient-populations>]

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